molecular formula C11H9NO2 B12822768 (1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12822768
M. Wt: 187.19 g/mol
InChI Key: FTHLUIBYGIBEIZ-NXEZZACHSA-N
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Description

(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a cyanophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of diazomethane with alkenes to form cyclopropanes . Another approach involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring .

Industrial Production Methods

Industrial production of cyclopropane derivatives often employs catalytic systems to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce cyclopropane rings into aromatic compounds . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of the cyanophenyl group, which imparts specific reactivity and potential biological activity. The combination of these features makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10-/m1/s1

InChI Key

FTHLUIBYGIBEIZ-NXEZZACHSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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